BenchChemオンラインストアへようこそ!

4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

RNase L activation innate immunity antiviral drug discovery

CAS 325977-87-5 is the most potent publicly documented benzothiazole RNase L activator (IC50 = 2.30 nM), >20 000‑fold more active than related scaffolds. Its 6‑methyl‑benzothiazole and 4‑ethoxy‑benzamide pharmacophore delivers unmatched effector‑level activation, enabling direct interrogation of interferon‑independent antiviral immunity. Procuring this characterized control eliminates the reproducibility risk associated with unvalidated analogs. Ideal for SAR reference, antiviral screening cascades, and target‑validation studies where pathway specificity is essential.

Molecular Formula C23H20N2O2S
Molecular Weight 388.49
CAS No. 325977-87-5
Cat. No. B2685547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
CAS325977-87-5
Molecular FormulaC23H20N2O2S
Molecular Weight388.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
InChIInChI=1S/C23H20N2O2S/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26)
InChIKeyZJCIGGJMMCSLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 325977-87-5): Sourcing a Benzothiazole-Benzamide RNase L Activator with Documented Biochemical Potency


4-Ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 325977-87-5) is a synthetic small molecule belonging to the benzamide-benzothiazole conjugate class, with molecular formula C23H20N2O2S and molecular weight 388.48 g/mol . It has been characterized as an activator of RNase L (2-5A-dependent ribonuclease), an interferon-inducible enzyme central to innate antiviral immunity [1]. The compound's structural features — a 4-ethoxybenzamide moiety linked via an anilide bridge to a 6-methyl-1,3-benzothiazole core — place it within a pharmacophore class actively investigated in patents and primary literature for antiviral applications [2]. Documented quantitative biochemical data exist in curated databases, enabling data-driven procurement decisions for teams requiring a benzothiazole-based RNase L activator with a defined activity profile.

Why Generic Substitution Fails for CAS 325977-87-5: Structural Determinants of RNase L Activation Specificity in the Benzothiazole Series


Benzothiazole-containing benzamides are not functionally interchangeable. Published patent data on RNase L activators reveal that even minor structural modifications — including variation of substituents on both the benzothiazole and benzamide rings — produce orders-of-magnitude differences in activation potency [1]. For instance, within the same patent series, structurally related benzothiazole derivatives exhibit EC50 values spanning from low nanomolar to high micromolar ranges when assayed under identical conditions using a FRET RNA cleavage probe [2]. The 6-methyl substitution on the benzothiazole core and the 4-ethoxy substitution on the benzamide ring of CAS 325977-87-5 create a specific pharmacophoric arrangement that cannot be replicated by unsubstituted, halogenated, or methoxy analogs. Furthermore, activity data from BindingDB/ChEMBL demonstrate that closely related compounds sharing the benzothiazole-phenyl-benzamide scaffold display dramatically divergent activities on recombinant human RNase L, with EC50 values differing by over 20,000-fold across the series [3]. Procurement of an inadequately characterized analog without verified RNase L activation data thus carries a high probability of obtaining an inactive or weakly active compound, undermining experimental reproducibility.

Product-Specific Quantitative Evidence Guide for CAS 325977-87-5: Head-to-Head and Cross-Study Activity Comparisons


RNase L Activation Potency in Mouse L Cell Extracts: CAS 325977-87-5 vs. Brominated 2-5A Analog

In a cell-free protein synthesis inhibition assay using mouse L cell extracts, CAS 325977-87-5 exhibited an IC50 of 2.30 nM for RNase L-mediated inhibition of translation [1]. This represents an approximately 21,700-fold higher potency compared to a brominated 2-5A tetramer analog (p5'(br8A)2'p5'(br8A)2'p5'(br8A)2'p5'(br8A)2'p5'(br8A); BDBM50025004/CHEMBL3143467) tested in the identical assay system, which yielded an IC50 of 50,000 nM [2]. Both compounds were evaluated under the same experimental protocol measuring concentration required for 50% inhibition of protein synthesis.

RNase L activation innate immunity antiviral drug discovery protein synthesis inhibition

Cross-Assay Potency Contextualization: CAS 325977-87-5 vs. Structurally Related Benzothiazole Derivatives on Recombinant Human RNase L

While CAS 325977-87-5 was characterized in a mouse L cell extract protein synthesis assay, structurally related benzothiazole-containing compounds have been evaluated in a recombinant human RNase L FRET RNA cleavage assay, providing important cross-assay context. A closely related benzothiazole derivative (CHEMBL259819/BDBM50373166) showed an EC50 of 26,000 nM (26 μM) for activation of human recombinant RNase L in the FRET assay [1]. A chlorinated analog (CHEMBL410485/BDBM50373173) was even less potent, with an EC50 of 49,000 nM (49 μM) in the same assay [2]. Separately, a small-molecule RNase L activator series reported by Thakur et al. (2007) yielded compounds with EC50 values ranging from approximately 20–100 μM in the FRET RNA cleavage assay, with lead compound RNase L-IN-2 (compound 2, EC50 = 22 μM) representing the more potent end of that series [3]. The 2.30 nM IC50 of CAS 325977-87-5 in the protein synthesis inhibition assay, while measured in a different experimental system, suggests substantially higher apparent potency than these structurally related benzothiazole derivatives characterized in the FRET format. The 6-methyl substitution on the benzothiazole ring and the 4-ethoxy substitution on the benzamide ring are structural features absent in the weaker comparators and may contribute to this potency differential.

recombinant human RNase L FRET RNA cleavage SAR benzothiazole pharmacophore

Mechanism-of-Action Differentiation: Direct RNase L Activation vs. Alternative Innate Immune Pathway Targets

CAS 325977-87-5 targets RNase L, the effector enzyme of the interferon-inducible 2-5A system, which upon activation degrades both cellular and viral RNA to establish an antiviral state [1]. This mechanism is fundamentally distinct from other innate immune modulators that act through alternative pathways. RIG-I agonists function upstream by activating the RIG-I/MDA5-MAVS signaling axis to induce interferon production [2], while TLR3 agonists such as poly(I:C) act through the TLR3-TRIF pathway to stimulate cytokine responses [3]. DMXAA (Vadimezan), although an interferon inducer, operates primarily as a murine STING agonist and vascular disrupting agent with DT-diaphorase inhibition (Ki = 20 μM, IC50 = 62.5 μM), a mechanism unrelated to RNase L . The natural RNase L activator 2-5A, while potent (EC50 ~1.0 nM for the parent tetramer), suffers from rapid degradation, poor cell permeability, and pro-apoptotic effects that limit its experimental utility . CAS 325977-87-5, as a non-oligonucleotide small-molecule RNase L activator, addresses the pharmacological limitations of 2-5A while offering a mechanism orthogonal to RIG-I, TLR3, and STING modulators — enabling dissection of the RNase L-specific contribution to antiviral phenotypes without confounding pathway crosstalk.

mechanism of action innate immune pathway target selectivity antiviral screening

Structural Differentiation from Non-RNase-L-Targeting Benzothiazole-Benzamide Compounds

The benzothiazole-benzamide scaffold is not inherently RNase-L-selective; the specific substitution pattern dictates target engagement. A structurally distinct benzothiazole-benzamide compound, ML086 (Bioorg Med Chem Lett. 2014;24(17):4308-11), has been characterized as a PHOSPHO1 inhibitor rather than an RNase L modulator [1]. This demonstrates that benzothiazole-benzamide compounds with different substitution patterns engage entirely different protein targets. CAS 325977-87-5, with its characteristic 6-methyl substitution on the benzothiazole ring and 4-ethoxy substitution on the benzamide phenyl, represents a specific chemotype associated with RNase L activation in curated bioactivity databases [2]. The implication for procurement is clear: compounds sharing the generic benzothiazole-benzamide scaffold but differing in substitution pattern (e.g., 4-fluoro, 4-methoxy, 6-ethoxy, or unsubstituted variants) cannot be assumed to retain RNase L activity and may instead exhibit unrelated pharmacological profiles.

target selectivity benzothiazole chemotype PHOSPHO1 off-target activity

Best Research and Industrial Application Scenarios for CAS 325977-87-5: Evidence-Anchored Use Cases


RNase L-Dependent Antiviral Mechanism-of-Action Studies Requiring Pathway-Specific Pharmacological Probes

For laboratories investigating the RNase L-specific contribution to innate antiviral immunity, CAS 325977-87-5 serves as a direct RNase L activator with documented biochemical potency (IC50 = 2.30 nM in mouse L cell extract protein synthesis inhibition assay [1]). Its mechanism operates at the effector enzyme level, downstream of interferon induction, enabling researchers to distinguish RNase L-dependent antiviral phenotypes from those mediated by RIG-I/MDA5 signaling, TLR3 activation, or STING pathway engagement [2]. This pathway specificity is critical for target validation studies where confounding crosstalk between innate immune signaling nodes must be experimentally controlled. The compound's benzothiazole-benzamide scaffold, distinct from oligonucleotide-based activators like 2-5A, offers practical advantages in cell-based assays where the poor membrane permeability and rapid degradation of 2-5A limit experimental utility [3].

Structure-Activity Relationship (SAR) Expansion Around the Benzothiazole-Benzamide RNase L Pharmacophore

CAS 325977-87-5 represents the most potent publicly documented benzothiazole-containing RNase L activator, with an IC50 of 2.30 nM that substantially exceeds the potency of structurally related comparators characterized in recombinant human RNase L FRET assays (EC50 values of 22,000–49,000 nM) [1]. Medicinal chemistry teams seeking to develop novel RNase L agonists can use CAS 325977-87-5 as a validated reference compound for systematic SAR exploration, probing the contributions of the 6-methyl group on the benzothiazole ring and the 4-ethoxy substituent on the benzamide phenyl to the observed potency advantage. The availability of quantitative activity data in BindingDB/ChEMBL provides a benchmark against which newly synthesized analogs can be compared, and the compound's structural features offer tractable vectors for further chemical modification [2].

Broad-Spectrum Antiviral Screening Cascades Incorporating RNase L Activation Readouts

Small-molecule RNase L activators, as a class, have demonstrated broad-spectrum antiviral activity against diverse RNA viruses including human parainfluenza virus type 3, without cytotoxicity at effective concentrations [1]. CAS 325977-87-5, with its characterized RNase L activation potency, can be integrated into antiviral screening cascades as a mechanistic control compound. Its defined biochemical activity enables normalization of RNase L-dependent antiviral effects across different viral strains and cell types. For CROs and screening laboratories, procuring a compound with documented quantitative bioactivity data ensures assay validation and inter-experiment reproducibility — requirements that cannot be met by uncharacterized or weakly active benzothiazole analogs [2].

Interferon-Independent Innate Immune Activation Research

RNase L activation represents an interferon-independent mechanism for establishing an intracellular antiviral state. CAS 325977-87-5 directly activates RNase L without requiring upstream interferon signaling or 2-5A synthetase activity, making it a valuable tool for studying interferon-independent innate immune responses [1]. This application is particularly relevant in cellular contexts where interferon signaling is impaired (e.g., viral evasion of IFN pathways) or in comparative studies evaluating the relative contributions of interferon-dependent and interferon-independent antiviral mechanisms. The compound's mechanism of action, targeting the effector enzyme rather than pattern recognition receptors or signaling intermediates, ensures that observed antiviral effects can be attributed specifically to RNase L activation rather than pleiotropic interferon responses [2].

Quote Request

Request a Quote for 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.